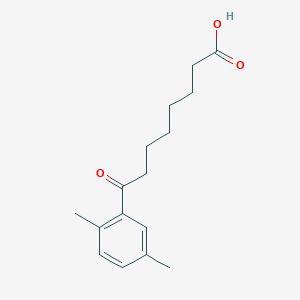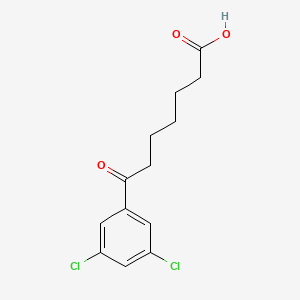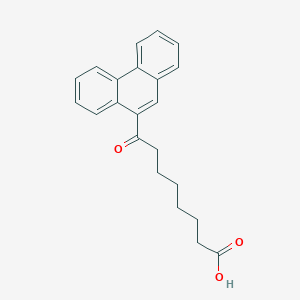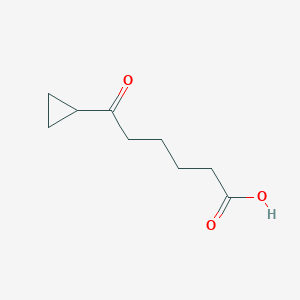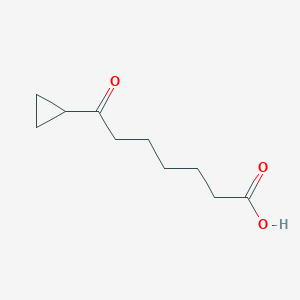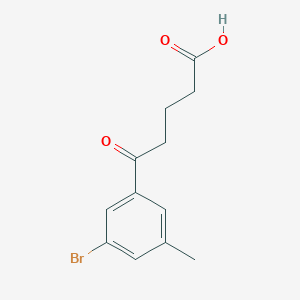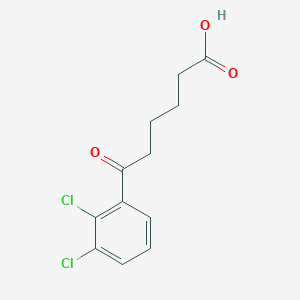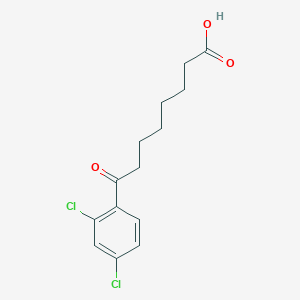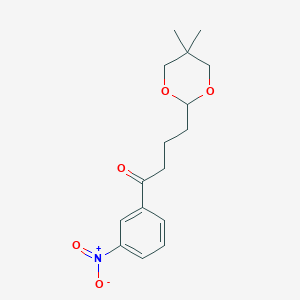
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-nitrobutyrophenone” is an organic compound containing a dioxane ring and a nitro group attached to a butyrophenone . The presence of these functional groups suggests that it could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dioxane ring, a type of ether, and the nitro group attached to the butyrophenone. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive. The dioxane ring could potentially participate in reactions involving the opening of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s reactivity. The dioxane ring could influence its solubility and stability .Applications De Recherche Scientifique
Organocatalysis
- The compound is utilized in organocatalytic asymmetric Michael addition reactions. For example, 2,2-dimethyl-1,3-dioxan-5-one was used with various nitro alkenes using proline-based catalysts to afford polyfunctional nitro ketones (Enders & Chow, 2006).
Crystal Structures
- Studies have been conducted to understand the crystal structures of related compounds, which help in gaining insights into the conformational preferences of such molecules (Calvet, Blanchard, Kouklovsky, & Guillot, 2007).
Photovoltaic Applications
- Derivatives of this compound have been synthesized for use in photovoltaic cells. These derivatives have shown conversion efficiencies in the range of 0.5-1% in blends with soluble C60 derivative PCBM (Jørgensen & Krebs, 2005).
Synthesis of Novel Compounds
- New derivatives have been synthesized for various applications, such as in medicinal chemistry and materials science. These derivatives demonstrate the versatility of the parent compound in facilitating diverse chemical reactions (Kolyamshin et al., 2021).
Heterogeneously Catalysed Condensations
- The compound is involved in acid-catalysed condensation reactions with other chemicals like glycerol, highlighting its potential in creating novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Anticancer Research
- Certain derivatives of this compound have been investigated for their potential in anticancer therapies. This includes exploring the cytotoxic and tubulin polymerization-inhibitory effects (Thomson et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2)10-21-15(22-11-16)8-4-7-14(18)12-5-3-6-13(9-12)17(19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLLTLRBRGZANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645936 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-nitrobutyrophenone | |
CAS RN |
898786-27-1 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-nitrophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

